Ethyl 5-bromo-2-cyano-4-iodobenzoate Ethyl 5-bromo-2-cyano-4-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 1805099-32-4
VCID: VC3031740
InChI: InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-4-8(11)9(12)3-6(7)5-13/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1C#N)I)Br
Molecular Formula: C10H7BrINO2
Molecular Weight: 379.98 g/mol

Ethyl 5-bromo-2-cyano-4-iodobenzoate

CAS No.: 1805099-32-4

Cat. No.: VC3031740

Molecular Formula: C10H7BrINO2

Molecular Weight: 379.98 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-2-cyano-4-iodobenzoate - 1805099-32-4

Specification

CAS No. 1805099-32-4
Molecular Formula C10H7BrINO2
Molecular Weight 379.98 g/mol
IUPAC Name ethyl 5-bromo-2-cyano-4-iodobenzoate
Standard InChI InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-4-8(11)9(12)3-6(7)5-13/h3-4H,2H2,1H3
Standard InChI Key WOHQVLXEPZSPPR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1C#N)I)Br
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1C#N)I)Br

Introduction

Ethyl 5-bromo-2-cyano-4-iodobenzoate is a complex organic compound with the molecular formula C10H7BrINO2. It is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups, which contribute to its unique reactivity and biological activity. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatility as a building block for more complex molecules.

Synthesis Methods

The synthesis of Ethyl 5-bromo-2-cyano-4-iodobenzoate typically involves a multi-step process:

  • Starting Material: 5-bromo-2-iodobenzoic acid.

  • Reagents: Ethyl alcohol, potassium cyanide, and suitable catalysts.

  • Conditions: Refluxing under an inert atmosphere to facilitate the reaction.

This method yields the compound with high purity and yield.

Chemical Reactions and Applications

Ethyl 5-bromo-2-cyano-4-iodobenzoate undergoes various chemical reactions, including:

  • Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

  • Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

  • Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reaction TypeReagents/ConditionsProducts
SubstitutionNucleophiles (amines/thiols), base (sodium hydroxide)Substituted benzoates
ReductionLithium aluminum hydride, anhydrous etherEthyl 5-amino-2-cyano-4-iodobenzoate
CouplingPalladium catalysts, boronic acids, mild conditionsBiaryl compounds

Biological Activity and Research Applications

Ethyl 5-bromo-2-cyano-4-iodobenzoate exhibits notable biological activities, including:

  • Antimicrobial Activity: It has demonstrated antibacterial and antifungal effects against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans.

  • Cytotoxicity and Anticancer Activity: Studies have shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer treatment.

Biological ActivityTarget Organisms/CellsMechanism
AntimicrobialE. coli, S. aureus, C. albicansCell membrane disruption, enzyme interaction
Cytotoxicity/AnticancerCancer cell linesInduction of apoptosis, inhibition of cell proliferation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator